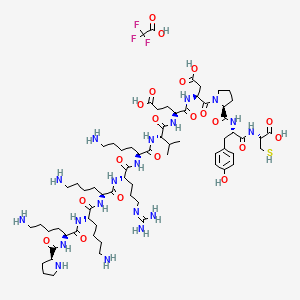

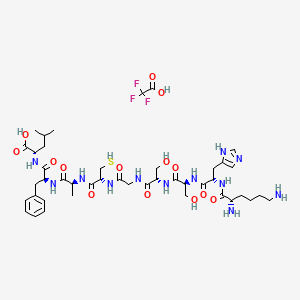

Shepherdin (79-87) (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

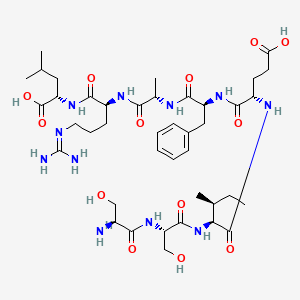

Shepherdin (79-87) (sel de trifluoroacétate) est un antagoniste peptidomimétique du complexe entre la protéine de choc thermique 90 (Hsp90) et la survivine, un régulateur clé de la viabilité des cellules tumorales. Ce composé, comprenant les acides aminés 79 à 87 de la shepherdine, présente une activité antitumorale puissante et large, une sélectivité d'action dans les cellules tumorales par rapport aux tissus normaux et une inhibition de la croissance tumorale in vivo sans toxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Shepherdin (79-87) (sel de trifluoroacétate) est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS) avec la chimie Fmoc. La séquence d'acides aminés (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) est assemblée étape par étape sur un support solide, chaque acide aminé étant couplé à la chaîne peptidique en croissance . Une fois la chaîne peptidique entièrement assemblée, elle est clivée du support solide et purifiée par chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure ou égale à 95 % .

Méthodes de production industrielle : La production industrielle de Shepherdin (79-87) (sel de trifluoroacétate) suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. Le processus de purification implique une CLHP à grande échelle, et le produit final est lyophilisé pour obtenir une poudre sèche stable .

Analyse Des Réactions Chimiques

Types de réactions : Shepherdin (79-87) (sel de trifluoroacétate) subit principalement la formation de liaisons peptidiques pendant sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .

Réactifs et conditions courants : La synthèse de Shepherdin (79-87) (sel de trifluoroacétate) implique des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage comme HBTU ou HATU, et des agents de déprotection comme la pipéridine . Le peptide est assemblé sur un support solide, et le produit final est clivé en utilisant un mélange d'acide trifluoroacétique (TFA), d'eau et de piégeurs .

Principaux produits formés : Le principal produit formé à partir de la synthèse de Shepherdin (79-87) (sel de trifluoroacétate) est la séquence peptidique souhaitée (Lys-His-Ser-Ser-Gly-Cys-Ala-Phe-Leu) avec un contre-ion trifluoroacétate .

Applications de recherche scientifique

Shepherdin (79-87) (sel de trifluoroacétate) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la thérapeutique du cancer. Il est utilisé pour étudier l'inhibition du complexe Hsp90-survivine, qui est crucial pour la survie et la prolifération des cellules cancéreuses . Ce composé s'est avéré prometteur dans des études précliniques pour sa capacité à induire l'apoptose dans les cellules tumorales sans affecter les cellules normales . De plus, Shepherdin (79-87) (sel de trifluoroacétate) est utilisé dans le développement de radiopharmaceutiques pour la thérapie anticancéreuse ciblée .

Mécanisme d'action

Shepherdin (79-87) (sel de trifluoroacétate) exerce ses effets en se liant à la poche d'ATP de l'Hsp90, perturbant ainsi l'interaction entre l'Hsp90 et la survivine . Cette perturbation conduit à la déstabilisation des protéines clientes de l'Hsp90 et induit l'apoptose dans les cellules tumorales par des mécanismes à la fois apoptotiques et non apoptotiques . Le composé n'affecte pas la viabilité des cellules normales, ce qui en fait un agent anticancéreux sélectif .

Applications De Recherche Scientifique

Shepherdin (79-87) (trifluoroacetate salt) has several scientific research applications, particularly in the fields of cancer biology and therapeutics. It is used to study the inhibition of the Hsp90-survivin complex, which is crucial for the survival and proliferation of cancer cells . This compound has shown promise in preclinical studies for its ability to induce apoptosis in tumor cells without affecting normal cells . Additionally, Shepherdin (79-87) (trifluoroacetate salt) is used in the development of radiopharmaceuticals for targeted cancer therapy .

Mécanisme D'action

Shepherdin (79-87) (trifluoroacetate salt) exerts its effects by binding to the ATP pocket of Hsp90, thereby disrupting the interaction between Hsp90 and survivin . This disruption leads to the destabilization of Hsp90 client proteins and induces apoptosis in tumor cells through both apoptotic and non-apoptotic mechanisms . The compound does not affect the viability of normal cells, making it a selective anticancer agent .

Comparaison Avec Des Composés Similaires

Shepherdin (79-87) (sel de trifluoroacétate) est unique en sa capacité à cibler sélectivement le complexe Hsp90-survivine. Des composés similaires comprennent d'autres inhibiteurs de l'Hsp90 et antagonistes de la survivine, tels que la geldanamycine et ses dérivés . Shepherdin (79-87) (sel de trifluoroacétate) se distingue par sa nature peptidomimétique et sa capacité à induire l'apoptose sans affecter les cellules normales .

Liste des composés similaires :- Geldanamycine

- 17-AAG (17-allylamino-17-démethoxygeldanamycine)

- Radicicol

- Shepherdin (79-83) (sel de trifluoroacétate)

Propriétés

Formule moléculaire |

C43H65F3N12O14S |

|---|---|

Poids moléculaire |

1063.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H64N12O12S.C2HF3O2/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42;3-2(4,5)1(6)7/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65);(H,6,7)/t23-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Clé InChI |

ISRJQWVUEJCODH-BNRNJGPNSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)

![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)

![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)